molecular formula C6H5BrClN B108326 3-Bromo-2-chloro-5-methylpyridine CAS No. 17282-03-0

3-Bromo-2-chloro-5-methylpyridine

Cat. No.: B108326
CAS No.: 17282-03-0
M. Wt: 206.47 g/mol
InChI Key: ISNRJFOYJNIKTN-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, where the pyridine ring is substituted with bromine, chlorine, and methyl groups at the 3, 2, and 5 positions, respectively. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-methylpyridine typically involves the halogenation of 2-methylpyridine. One common method includes the bromination of 2-methylpyridine followed by chlorination. The reaction conditions often involve the use of bromine and chlorine in the presence of a suitable catalyst or under specific temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process is optimized for yield and purity, often involving controlled reaction environments and purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-5-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.

    Coupling Reactions: It can participate in

Properties

IUPAC Name

3-bromo-2-chloro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNRJFOYJNIKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301315
Record name 3-bromo-2-chloro-5-methylpyridine
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Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17282-03-0
Record name 3-Bromo-2-chloro-5-methylpyridine
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Record name 3-Bromo-2-chloro-5-methylpyridine
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Record name 17282-03-0
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Record name 3-bromo-2-chloro-5-methylpyridine
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Record name 3-Bromo-2-chloro-5-methylpyridine
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Synthesis routes and methods I

Procedure details

The product from (a) (145 g) was dissolved in concentrated hydrochloric acid (750 ml) and water (450 ml) and the solution cooled to -10° C. Sodium nitrite (54 g) in cold water (450 ml) was added dropwise with stirring over a period of 90 minutes while the mixture was kept at -5° C. The solution was stirred for a further 2 hours, and then basified with concentrated ammonia, keeping the temperature below 20° C. The solid which separated was washed with water, dried, dissolved in ether (1500 ml) and washed with cold sodium hydroxide solution (1 M; 1 liter). The ether solution was washed twice with water (1 liter portions), dried, and evaporated to give the required 3-bromo-2-chloro-5-methylpyridine.
Name
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 3-bromo-5-methyl-2(1H)-pyridinone (25 g, 0.13 mol) and phosphorus oxychloride (500 mL) was boiled with stirring for 20 h. Phosphorus oxychloride was removed by distillation and the residue was poured onto ice/water (800 mL). The mixture was adjusted to pH 8.5 with 2 N sodium hydroxide solution and extracted with diethyl ether. Organic phases were pooled, dried with Na2SO4 and the solvent was evaporated. The residue, 23.4 g of the title compound as a greyish solid was introduced into the next step without purification, MS (EI) 204.9, 206.9 (M)+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The product from (a) (145 g) was dissolved in concentrated hydrochloric acid (750 ml) and water (450 ml) and the solution cooled to -10° C. Sodium nitride (54 g) in cold water (450 ml) was added dropwise with stirring over a period of 90 minutes while the mixture was kept at -5° C. The solution was stirred for a further 2 hours, and then basified with concentrated ammonia, keeping the temperature below 20° C. The solid which separated was washed with water, dried, dissolved in ether (1500 ml) and washed with cold sodium hydroxide solution (1 M; 1 liter). The ether solution was washed twice with water (1 liter portions), dried, and evaporated to give the required 3-bromo-2-chloro-5-methylpyridine.
Name
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
[Compound]
Name
Sodium nitride
Quantity
54 g
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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